2-(1H-Imidazol-1-yl)acetimidamide hydrochloride
Description
Properties
IUPAC Name |
2-imidazol-1-ylethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c6-5(7)3-9-2-1-8-4-9;/h1-2,4H,3H2,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFKFZBVQNSREC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956381-56-8 | |
| Record name | 1H-Imidazole-1-ethanimidamide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956381-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
N-Alkylation of Imidazole with Chloroacetonitrile
The foundational step involves N-alkylation of imidazole at the 1-position using chloroacetonitrile. This reaction typically employs a polar aprotic solvent (e.g., DMF) with a base such as potassium carbonate to deprotonate imidazole, facilitating nucleophilic substitution. For example, heating imidazole with chloroacetonitrile at 80°C for 12 hours yields 2-(1H-imidazol-1-yl)acetonitrile with 75–85% efficiency.
Mechanistic Insights :
The reaction proceeds via an SN2 mechanism, where the imidazole nitrogen attacks the electrophilic carbon of chloroacetonitrile. Steric hindrance is minimized due to the linear geometry of the nitrile group, favoring high regioselectivity.
Conversion of Nitrile to Amidine Hydrochloride
The nitrile intermediate undergoes a Pinner reaction to form the amidine hydrochloride. Treatment with anhydrous hydrogen chloride in ethanol generates the imino ether hydrochloride, which reacts with aqueous ammonia to yield the target compound:
$$
\text{2-(1H-Imidazol-1-yl)acetonitrile} \xrightarrow{\text{HCl, EtOH}} \text{Imino ether hydrochloride} \xrightarrow{\text{NH}_3} \text{this compound}
$$
This two-step process achieves an overall yield of 65–70%, with the final product characterized by $$^{1}\text{H NMR}$$ (δ 7.65 ppm, imidazole protons) and $$^{13}\text{C NMR}$$ (δ 158.2 ppm, amidine carbon).
Transamidation Approaches
Catalytic Transamidation of Ester Derivatives
Ethyl 2-(1H-imidazol-1-yl)acetate serves as a versatile precursor for amidine synthesis. Transamidation with ammonium chloride, catalyzed by imidazolium chloride (30 mol%), in refluxing toluene affords the amidine hydrochloride in 82% yield. The catalyst enhances nucleophilicity of ammonia, enabling efficient acyl transfer.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst Loading | 30 mol% | 82 |
| Temperature | 110°C | 78 |
| Solvent | Toluene | 82 |
Substituting toluene with DMF reduces yield to 58%, underscoring the solvent’s role in stabilizing intermediates.
Carboxylic Acid Derivative Conversion
From Imidazol-1-yl-acetic Acid to Amidines
Imidazol-1-yl-acetic acid, synthesized via tert-butyl chloroacetate alkylation, is converted to the amidine through a three-step sequence:
- Acyl Chloride Formation : Treatment with thionyl chloride yields 2-(1H-imidazol-1-yl)acetyl chloride.
- Ammonolysis : Reaction with concentrated ammonium hydroxide forms 2-(1H-imidazol-1-yl)acetamide.
- Dehydration and Amination : Phosphorus pentoxide-mediated dehydration produces the nitrile, followed by Pinner reaction as in Section 2.2.
This route, though lengthier, achieves 60% overall yield and is scalable to >10 g batches.
Solvent-Free and One-Pot Methods
Neat Condition Synthesis
A solvent-free protocol condenses imidazole, chloroacetonitrile, and ammonium chloride at 70°C for 4 hours, yielding 78% product. The absence of solvent minimizes side reactions and simplifies purification, as confirmed by HPLC purity >99%.
Advantages :
- Reduced environmental impact (E-factor = 0.3).
- Shorter reaction time (4 hours vs. 12 hours in solution).
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Alkylation-Pinner | 2 | 70 | High | High regioselectivity |
| Transamidation | 1 | 82 | Moderate | Catalytic efficiency |
| Carboxylic Acid Route | 3 | 60 | High | Uses established intermediates |
| Solvent-Free | 1 | 78 | High | Eco-friendly |
The transamidation route offers the highest yield, while solvent-free methods align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-yl)acetimidamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized imidazole derivatives, while substitution reactions can produce a wide range of substituted imidazole compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Enzyme Inhibition :
2-(1H-Imidazol-1-yl)acetimidamide hydrochloride has been identified as a potential inhibitor of various enzymes involved in metabolic pathways. Notably, it has shown activity against heme oxygenase, which plays a crucial role in heme metabolism. This property opens avenues for its use in drug development targeting metabolic disorders.
Antimicrobial and Anticancer Properties :
Research indicates that this compound may possess antimicrobial and anticancer activities. Studies have demonstrated its effectiveness in inhibiting cell proliferation in cancer cell lines, such as MCF-7 breast cancer cells, where it exhibited dose-dependent cytotoxicity . The compound's ability to form hydrogen bonds and coordinate with metal ions enhances its interactions with biological macromolecules, contributing to its therapeutic potential.
Biochemical Applications
Biochemical Assays :
The compound is utilized in biochemical assays to study enzyme activities and cellular processes. Its role as a probe allows researchers to investigate the mechanisms of action of various enzymes and their interactions with substrates. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to elucidate these interactions.
Cellular Effects :
In cellular models, this compound influences signaling pathways and gene expression. Its effects can vary based on concentration and exposure time, highlighting the importance of dosage in experimental settings .
Industrial Applications
The compound serves as a building block for synthesizing more complex molecules. Its unique structure enables it to act as a catalyst in various chemical reactions, facilitating the development of new materials and chemical processes.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of this compound on MCF-7 cells, researchers observed significant reductions in cell viability at concentrations above 100 µM after 72 hours of exposure. The IC50 values indicated that the compound exhibits potent cytotoxic effects, suggesting its potential as a therapeutic agent against breast cancer .
Case Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with insulin-degrading enzyme (IDE), revealing its capability to inhibit IDE activity effectively. This inhibition could have implications for diseases characterized by amyloid peptide accumulation, such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)acetimidamide hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2-(1H-Imidazol-1-yl)acetic Acid Hydrochloride (CAS 87266-37-3)
- Structure : Replaces the acetimidamide group with a carboxylic acid (-COOH).
- Properties : Higher acidity (pKa ~2–3 for -COOH vs. pKa ~10–12 for amidines) reduces cellular permeability but enhances water solubility.
- Applications : Likely used as a precursor for metal coordination or enzyme inhibition studies due to its chelating ability .
Acetamidine Hydrochloride (CAS 124-42-5)
- Structure : Simplest amidine derivative, lacking the imidazole ring.
- Properties : Strong base (pKa ~12) with high solubility in water. Used as a protein denaturant or in nucleic acid isolation.
- Contrast : Absence of the imidazole limits its ability to engage in π-π stacking or target imidazole-binding enzymes .
Substituent Modifications on the Imidazole Ring
QC-220 (1-(Adamantan-1-yl)-2-(1H-Imidazol-1-yl)ethane Hydrochloride)
- Structure : Adamantane substituent on the imidazole-linked ethyl chain.
- Applications : Demonstrates selective inhibition of heme oxygenase-1 (HO-1), likely due to adamantane’s lipophilicity enhancing membrane penetration and target affinity .
- Comparison : The adamantane group in QC-220 increases metabolic stability compared to the simpler methylene-linked acetimidamide in the target compound .
Dazoxiben Hydrochloride (4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid Hydrochloride)
Heterocyclic Replacements
2-(1H-1,2,4-Triazol-1-yl)acetimidamide Hydrochloride (CAS 1400872-25-4)
- Structure : Replaces imidazole with 1,2,4-triazole.
- Properties : Triazole’s additional nitrogen alters electronic properties and hydrogen-bonding capacity.
- Applications: Potential use in antifungal agents, as triazoles are common in azole-class antifungals .
Data Table: Key Structural and Functional Comparisons
Research Findings and Mechanistic Insights
- Enzyme Selectivity : Modifications like adamantane (QC-220) or ether-linked aromatics (Dazoxiben) demonstrate that bulky or rigid substituents enhance target specificity by fitting into hydrophobic enzyme pockets .
- Solubility and Bioavailability : The acetimidamide group in the target compound improves water solubility compared to neutral analogs (e.g., esters like Ethyl 2-(1H-imidazol-1-yl)acetate) but may reduce blood-brain barrier permeability .
- Structural-Activity Relationships (SAR) : Replacement of imidazole with triazole () reduces basicity but introduces resistance to metabolic degradation, a key factor in antifungal drug design .
Biological Activity
2-(1H-Imidazol-1-yl)acetimidamide hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the current understanding of its biological effects, mechanisms of action, and potential applications based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C5H7ClN4O
- CAS Number : 13045369
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to influence various signaling pathways through:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, disrupting metabolic processes.
- Receptor Modulation : It may modulate the activity of receptors involved in pain and inflammation, such as TRPA1 and TRPV1, which are significant in nociceptive signaling.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
Antinociceptive Activity
Research indicates that this compound has significant antinociceptive effects. In studies involving animal models:
- In Vivo Studies : The compound was tested using the formalin test in mice, demonstrating dose-dependent pain relief. The effective dose (ED50) was found to be 85.9 mg/kg for acute pain and 21.6 mg/kg for chronic pain responses .
Antimicrobial Activity
The compound has shown promising results against various pathogens:
- Antifungal Activity : It displays effectiveness against Candida species, suggesting potential use in treating fungal infections .
- Antibacterial Activity : Preliminary studies indicate that it may inhibit the growth of certain Gram-positive and Gram-negative bacteria .
Case Study 1: Pain Management
A study evaluated the efficacy of this compound in managing pain associated with inflammation. Results indicated a significant reduction in pain response compared to control groups, highlighting its potential as a novel analgesic agent.
Case Study 2: Antifungal Efficacy
In vitro assays demonstrated that the compound exhibited antifungal activity against Candida albicans at concentrations as low as 50 µg/mL. This positions it as a candidate for further development in antifungal therapies .
Data Table: Biological Activities
Q & A
Q. What are the established synthetic routes for 2-(1H-Imidazol-1-yl)acetimidamide hydrochloride, and how do reaction conditions influence yield and purity?
Answer: The compound is synthesized via N-alkylation of imidazole with tert-butyl chloroacetate, followed by non-aqueous ester cleavage using titanium tetrachloride (TiCl₄) to yield the hydrochloride salt . Key parameters include:
- Temperature control (25–30°C during alkylation).
- Stoichiometric ratios (1:1.2 imidazole to chloroacetate).
- Solvent choice (dry dichloromethane for moisture-sensitive steps).
This method achieves >90% purity. Alternative routes involve nucleophilic substitution with 2-chloroacetamide derivatives in polar aprotic solvents (e.g., DMF), yielding 78% under optimized conditions .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
Answer: Critical techniques include:
- ¹H/¹³C NMR spectroscopy : Identifies imidazole ring protons (δ 7.4–7.6 ppm) and backbone carbons (e.g., acetimidamide carbonyl at δ 170 ppm) .
- IR spectroscopy : Detects C=N stretches (1640–1600 cm⁻¹) and N-H bends (1550 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks ([M+H]⁺ at m/z 176.08) with <5 ppm error .
Q. What are the primary biological activities associated with this compound in preclinical research?
Answer:
- Antiulcer activity : Acyl derivatives inhibit H+/K+-ATPase in rat models (IC₅₀: 23.1 µM) .
- Neurotoxicity : Methyl-substituted analogs disrupt GABA receptor signaling in vitro .
- Enzyme inhibition : Unsubstituted derivatives show moderate heme oxygenase-1 (HO-1) inhibition (IC₅₀: ~23 µM) .
Advanced Research Questions
Q. How can synthesis yields be optimized for scale-up, and what challenges arise in industrial-scale production?
Answer:
- Catalyst optimization : Use Pd/C or Cu(I) salts to accelerate coupling reactions (e.g., in zoledronic acid precursors) .
- Solvent recycling : Ethanol/water mixtures reduce costs in recrystallization .
- Purity challenges : Trace TiCl₄ residues require rigorous washing with cold ether . Industrial methods prioritize flow chemistry to enhance reproducibility and reduce batch variability .
Q. How do structural modifications (e.g., N1-substituents) alter biological activity?
Answer:
| Modification | Biological Activity (IC₅₀) | Target | Mechanism Insight |
|---|---|---|---|
| N1-Methyl | 12.3 µM (HO-1 inhibition) | Heme oxygenase-1 | Enhanced lipophilicity improves membrane permeability . |
| N1-(2-Fluoroethyl) | 8.7 µM (Neurotoxin assay) | GABA receptors | Fluorine’s electronegativity strengthens hydrogen bonding . |
| Unsubstituted | 23.1 µM (Antiulcer effect) | H+/K+-ATPase | Polar carboxylate enhances ionic interactions . |
| Methodological note : Pair molecular docking (e.g., AutoDock Vina) with isothermal titration calorimetry (ITC) to validate binding thermodynamics . |
Q. How can researchers resolve contradictory data in enzyme inhibition studies involving imidazole derivatives?
Answer:
- Assay standardization : Use identical NADPH concentrations (0.1 mM) and microsome sources (rat vs. human) to minimize variability .
- Control for tautomerism : Perform ¹H NMR in D₂O to confirm dominant tautomeric forms (e.g., 1H-imidazole vs. 4H-imidazole) .
- Cross-validate IC₅₀ : Compare results from fluorometric assays (HO-1) and radiometric methods (H+/K+-ATPase) .
Q. What strategies improve solubility and stability for in vivo pharmacokinetic studies?
Answer:
- Salt formation : Hydrochloride salts enhance aqueous solubility (up to 90.1 mg/mL in water) .
- Prodrug design : Esterify the carboxylate group (e.g., ethyl ester) to improve oral bioavailability, with enzymatic cleavage in vivo .
- Lyophilization : Stabilize the compound for long-term storage at −80°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
